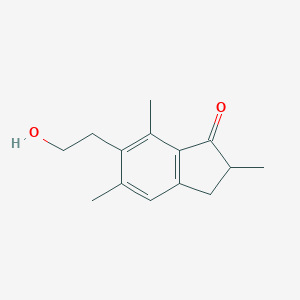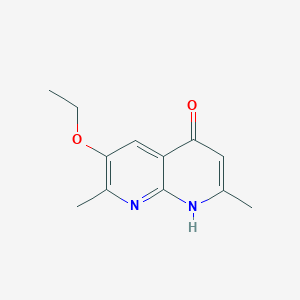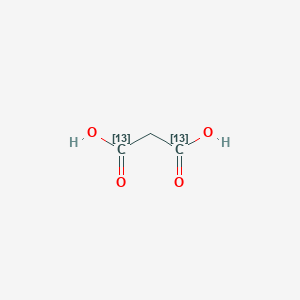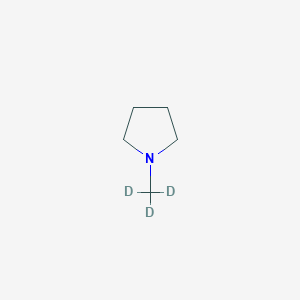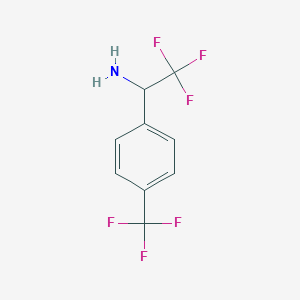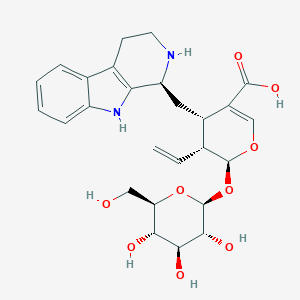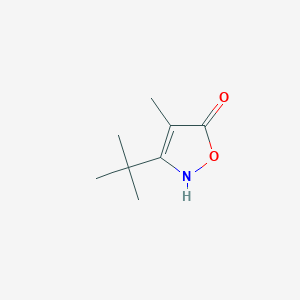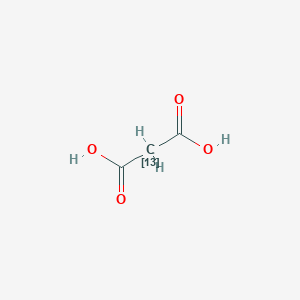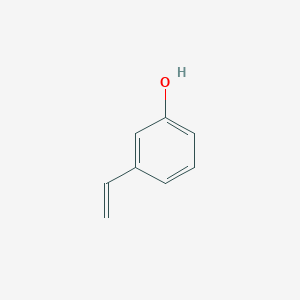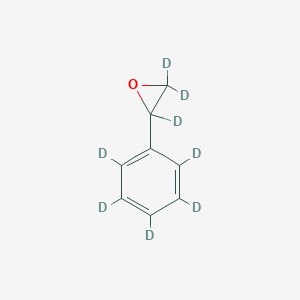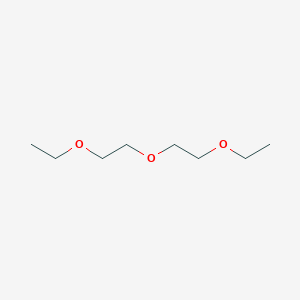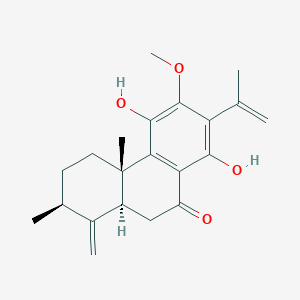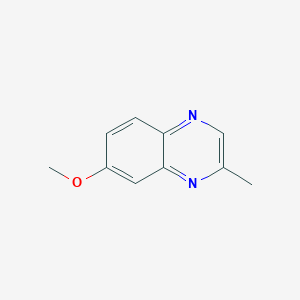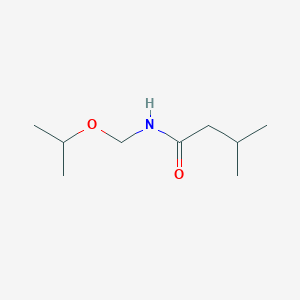![molecular formula C14H20N2O5 B127294 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol CAS No. 112935-93-0](/img/structure/B127294.png)
5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol, also known as Bambuterol Hydrochloride Imp. D (EP), is a chemical compound with the molecular formula C14 H20 N2 O5 and a molecular weight of 296.32 . It is a neat product available for purchase online .
Synthesis Analysis
The synthesis of Bambuterol, a prodrug of terbutaline, involves the reaction of 3,5-Dihydroxyacetophenon with Dimethylcarbamoylchlorid in Pyridin to form 5-Acetyl-1,3-phenylen-bis (dimethylcarbamat). This is followed by bromination and addition of N -Benzyl- tert -butylamin to obtain 5- (N -Benzyl- N - (tert -butyl)glycyl)-1,3-phenylen-bis (dimethylcarbamat) .Molecular Structure Analysis
The molecular structure of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol contains a total of 42 bonds, including 22 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 (thio-) carbamate(s) (aromatic), 2 hydroxyl group(s), 1 primary alcohol(s), and 1 secondary alcohol(s) .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol include a molecular weight of 296.32 and a molecular formula of C14 H20 N2 O5 . Further details such as melting point, boiling point, and density were not found in the retrieved sources.Aplicaciones Científicas De Investigación
Enantiomer Separation and Cholinesterase Inhibition :
- Bambuterol enantiomers (including 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol) have been separated and studied for their inhibitory effects on human cholinesterases. Both enantiomers were found to inhibit all studied BChE variants, with the (R)-enantiomer showing about five times faster inhibition rate than the (S)-enantiomer (Gažić et al., 2006).
Pharmacodynamic Effects in Animal Models :
- Animal experiments demonstrated that (R)-bambuterol was a potent inhibitor for histamine-induced asthma reactions, while (S)-bambuterol was ineffective in relaxing airways. Both enantiomers increased heart rates in beagles, suggesting potential benefits of using (R)-bambuterol for asthma patients (Wu et al., 2016).
Synthesis and Structural Characterization :
- The synthesis, characterization, and X-ray structure of tetraphenylborate salt of bambuterol (Bambec®) have been detailed. This involves anion exchange reaction and provides insights into the structural aspects of bambuterol derivatives (Mostafa et al., 2015).
Analytical Method Development :
- Development and validation of a UV spectrophotometric method for estimating bambuterol hydrochloride in various buffer and solvent systems have been reported. This method is valuable for drug content estimation in raw materials and commercial tablet preparations (Saggar, 2018).
Photocatalytic Degradation Studies :
- Studies on the photocatalytic transformation of salbutamol (structurally related to bambuterol) using titanium dioxide as a photocatalyst have been conducted. This research provides insights into the environmental fate and degradation pathways of similar compounds (Sakkas et al., 2007).
Adrenergic Beta-Receptor Activity :
- Research on the action of various 1-(4-amino-phenyl)-2-aminoethanol derivatives on adrenergic beta-receptors in animal models has been conducted. This includes investigations into the beta 2-mimetic and beta 1-blocking activities of these compounds, relevant to bambuterol’s action (Engelhardt, 1984).
Detection and Determination in Biological Samples :
- Methods for the detection and determination of salbutamol (a compound related to bambuterol) in human urine and serum have been evaluated. This includes the development of liquid chromatography and gas chromatography methods, valuable for pharmacokinetic studies (Saleh et al., 2000).
Propiedades
IUPAC Name |
[3-(dimethylcarbamoyloxy)-5-(1-hydroxyethyl)phenyl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-9(17)10-6-11(20-13(18)15(2)3)8-12(7-10)21-14(19)16(4)5/h6-9,17H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPOTIPIYTUHQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552837 |
Source


|
| Record name | 5-(1-Hydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol | |
CAS RN |
112935-93-0 |
Source


|
| Record name | 5-(1-Hydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

